

Pharmacological Profile of ALB-127158(a): An In-depth Technical Guide

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Compound of Interest

Compound Name: ALB-127158(a)

Cat. No.: B605276

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Abstract

ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis. Preclinical studies have demonstrated its efficacy in reducing food intake and body weight in rodent models of diet-induced obesity. Phase I clinical trials have indicated that **ALB-127158(a)** is safe and well-tolerated in humans. This technical guide provides a comprehensive overview of the pharmacological profile of **ALB-127158(a)**, including its mechanism of action, in vitro and in vivo properties, and detailed experimental methodologies.

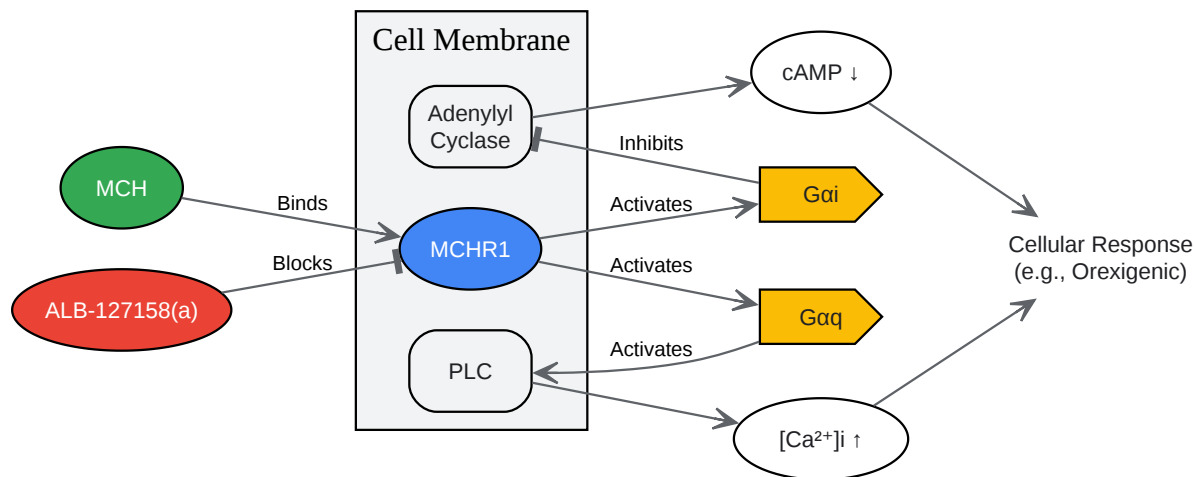
Introduction

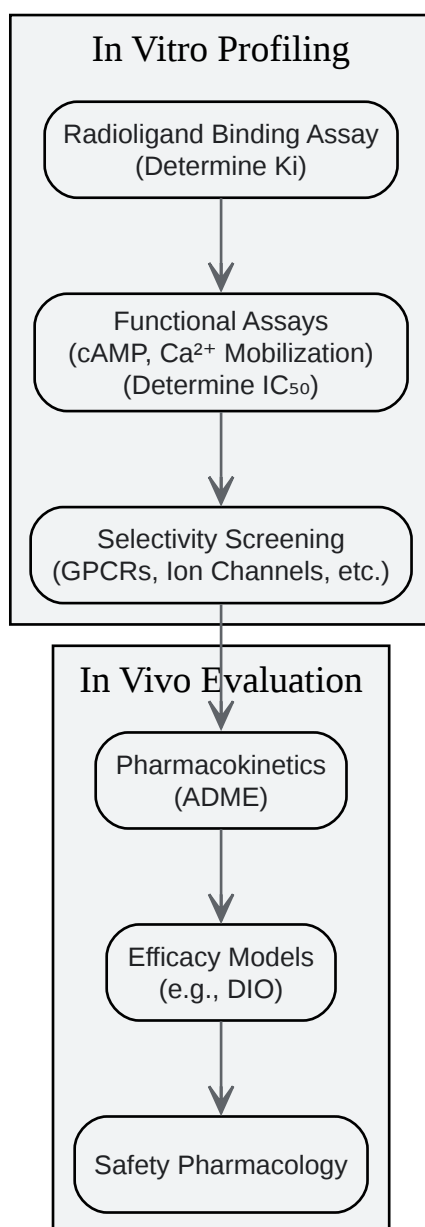
The melanin-concentrating hormone (MCH) system is a key regulator of energy balance, making its components attractive targets for the development of anti-obesity therapeutics. MCH exerts its effects through two G-protein coupled receptors, MCHR1 and MCHR2. **ALB-127158(a)** has been developed as a potent and selective antagonist for MCHR1. This document details the pharmacological characteristics of **ALB-127158(a)**, providing a valuable resource for researchers in the field of metabolic diseases and drug discovery.

Mechanism of Action

ALB-127158(a) is a competitive antagonist at the MCHR1. The MCHR1 is known to couple to both G α i and G α q protein subunits. Upon activation by its endogenous ligand, MCH, the G α i pathway leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the G α q pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ions (Ca²⁺). By blocking the binding of MCH, **ALB-127158(a)** inhibits these downstream signaling cascades.

MCHR1 Signaling Pathway





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